molecular formula C14H19NO B15354925 5-Heptyl-2-hydroxybenzonitrile CAS No. 52899-66-8

5-Heptyl-2-hydroxybenzonitrile

Cat. No.: B15354925
CAS No.: 52899-66-8
M. Wt: 217.31 g/mol
InChI Key: LNRNXTQHDQVBPJ-UHFFFAOYSA-N
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Description

5-Heptyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C₁₄H₂₄O₂N. It is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the second position and a cyano group (-CN) at the fifth position, along with a heptyl chain (C₇H₁₅) attached to the first position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Heptanol Derivative Synthesis: The compound can be synthesized by reacting heptanol with cyanogen bromide in the presence of a base such as sodium hydroxide.

  • Benzene Derivative Synthesis: Another method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reaction with heptanoic acid chloride to introduce the heptyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.

  • Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used.

Major Products Formed:

  • Oxidation: 5-Heptyl-2-hydroxybenzaldehyde or 5-Heptyl-2-hydroxybenzoic acid.

  • Reduction: 5-Heptyl-2-aminobenzonitrile.

  • Substitution: Brominated or nitro-substituted derivatives.

Scientific Research Applications

5-Heptyl-2-hydroxybenzonitrile has various applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-heptyl-2-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context of its use.

Comparison with Similar Compounds

  • 4-Heptyl-2-hydroxybenzonitrile: Similar structure but with the heptyl group at the fourth position.

  • 3-Heptyl-2-hydroxybenzonitrile: Similar structure but with the heptyl group at the third position.

  • 2-Heptyl-3-hydroxybenzonitrile: Similar structure but with the hydroxyl group at the third position.

Uniqueness: 5-Heptyl-2-hydroxybenzonitrile is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This arrangement allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

52899-66-8

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

5-heptyl-2-hydroxybenzonitrile

InChI

InChI=1S/C14H19NO/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-10,16H,2-7H2,1H3

InChI Key

LNRNXTQHDQVBPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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